molecular formula C22H22N4O4S B2460031 Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-14-2

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2460031
M. Wt: 438.5
InChI Key: SGSGAXMEXKNMJS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

The synthesis and characterization of new quinazolines, including derivatives structurally similar to the compound , have shown potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities, demonstrating effectiveness against various microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Shihora, & Moradia, 2007). This indicates a broad spectrum of activity that could be harnessed for developing new antimicrobial therapies.

Cancer Research

In cancer research, quinazolinone-based derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. These studies have shown potent cytotoxic activity, particularly against cervical cancer (HeLa), lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. These compounds, including similar structures to the specified compound, have displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).

Pharmacological Properties

Quinazoline derivatives, including those structurally related to the compound of interest, have been synthesized and tested for various pharmacological properties. Some of these compounds have shown promising myorelaxant activities, indicating potential applications in relaxing smooth muscles or as part of therapeutic strategies for conditions involving muscle spasms or contractility issues (Gündüz et al., 2008). This aspect of quinazoline derivatives opens up new avenues for the development of drugs targeting muscle relaxation.

Antibacterial Activity

Several quinolones and quinazolines, including compounds related to the specified chemical, have been synthesized and evaluated for their antibacterial activity. These studies have contributed to the understanding of structure-activity relationships (SAR), highlighting the potential of certain substituents to enhance antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. This research underlines the significance of quinazoline derivatives in the development of new antibacterial agents, with some showing greater potency against Gram-positive organisms (Cooper et al., 1990).

properties

CAS RN

946329-14-2

Product Name

Methyl 4-oxo-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H22N4O4S/c1-30-21(29)15-7-8-17-18(13-15)23-22(31)26(20(17)28)14-19(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,23,31)

InChI Key

SGSGAXMEXKNMJS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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